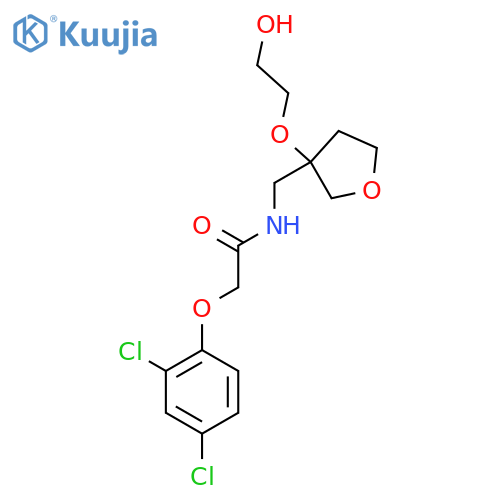Cas no 2309574-12-5 (2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide)

2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide
- AKOS040704630
- F6571-1847
- 2309574-12-5
- 2-(2,4-dichlorophenoxy)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acetamide
- 2-(2,4-dichlorophenoxy)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide
- 2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide
-
- インチ: 1S/C15H19Cl2NO5/c16-11-1-2-13(12(17)7-11)22-8-14(20)18-9-15(23-6-4-19)3-5-21-10-15/h1-2,7,19H,3-6,8-10H2,(H,18,20)
- InChIKey: PILWCPZDMOMARH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1OCC(NCC1(COCC1)OCCO)=O)Cl
計算された属性
- せいみつぶんしりょう: 363.0640281g/mol
- どういたいしつりょう: 363.0640281g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 8
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6571-1847-15mg |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 15mg |
$89.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1847-1mg |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1847-25mg |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 25mg |
$109.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1847-20μmol |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1847-4mg |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1847-10mg |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 10mg |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1847-2mg |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1847-20mg |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 20mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1847-3mg |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6571-1847-5mg |
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide |
2309574-12-5 | 5mg |
$69.0 | 2023-09-08 |
2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
5. Book reviews
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamideに関する追加情報
Comprehensive Guide to 2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide (CAS No. 2309574-12-5)
2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide (CAS No. 2309574-12-5) is a specialized chemical compound with significant potential in agrochemical and pharmaceutical research. This molecule features a unique combination of a dichlorophenoxy group and a hydroxyethoxy oxolane moiety, making it a subject of interest for scientists exploring novel bioactive compounds. Its structural complexity allows for diverse applications, particularly in plant growth regulation and targeted drug delivery systems.
The growing demand for eco-friendly agrochemicals has put compounds like 2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide in the spotlight. Researchers are investigating its potential as a biodegradable herbicide alternative, addressing current concerns about environmental persistence of traditional pesticides. Recent studies suggest its modified phenoxy structure may offer selective weed control with reduced soil contamination - a key consideration in modern sustainable agriculture practices.
From a pharmaceutical perspective, the hydroxyethoxy oxolane component of CAS 2309574-12-5 shows promise in drug formulation applications. Its amphiphilic nature could enhance solubility of poorly water-soluble active ingredients, a major challenge in pharmaceutical development. This aligns with current industry focus on bioavailability enhancement technologies, particularly for oral medications.
The synthesis of 2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide typically involves multi-step organic reactions, with careful control required for the ether linkage formation and amide coupling steps. Process chemists emphasize the importance of optimizing reaction conditions to maximize yield while maintaining high purity standards - crucial for both research and potential commercial applications.
Analytical characterization of CAS 2309574-12-5 presents interesting challenges due to its hybrid structure. Advanced techniques like LC-MS and 2D NMR are typically employed to confirm its molecular architecture. The compound's stability under various pH and temperature conditions is currently being investigated, with preliminary data suggesting good stability in neutral to slightly acidic environments.
In the context of green chemistry trends, researchers are exploring more sustainable synthetic routes for 2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide. This includes investigating catalytic methods to reduce organic solvent use and energy consumption during production. Such developments could significantly improve the compound's environmental profile while maintaining cost-effectiveness.
The global market for specialized fine chemicals like CAS 2309574-12-5 is experiencing steady growth, driven by increasing R&D investments in both agrochemical and pharmaceutical sectors. Custom synthesis providers report growing inquiries about this compound, particularly from academic institutions and specialty chemical companies developing next-generation crop protection solutions.
From a regulatory standpoint, 2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide currently falls under research chemical classification in most jurisdictions. However, researchers should stay informed about evolving chemical regulations as development progresses. Proper handling procedures and laboratory safety protocols should always be followed when working with this compound.
Future research directions for CAS 2309574-12-5 may explore its potential in combination therapies or as a scaffold for derivative synthesis. The compound's modular structure allows for various chemical modifications, enabling creation of targeted analogs with optimized properties. This approach aligns with current precision agriculture and personalized medicine trends.
For researchers sourcing 2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide, quality verification is essential. Reputable suppliers should provide comprehensive analytical data including HPLC purity certificates and spectroscopic characterization results. Batch-to-batch consistency is particularly important for experimental reproducibility in both biological and material science applications.
The unique properties of CAS 2309574-12-5 continue to attract interdisciplinary research attention. Its dual functionality bridges traditional phenoxy chemistry with modern heterocyclic approaches, offering numerous possibilities for innovation. As synthetic methodologies advance and biological testing expands, this compound may emerge as a valuable tool in addressing contemporary challenges in both agriculture and medicine.
2309574-12-5 (2-(2,4-dichlorophenoxy)-N-{3-(2-hydroxyethoxy)oxolan-3-ylmethyl}acetamide) 関連製品
- 2137611-05-1(3-Methyl-1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclobutane-1-carboxylic acid)
- 2034484-24-5(1-{1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylcarbamoyl}-1-methylethyl acetate)
- 1187057-46-0(3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine)
- 2034313-07-8(N-2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl-2-(methylsulfanyl)benzamide)
- 26103-07-1(Chloromethyl Hexafluoroisopropyl Ether)
- 2090296-50-5(1-((1-Acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1414960-58-9((R)-2-Morpholin-4-yl-propionic acid hydrochloride)
- 2549022-93-5(3-{1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl(methyl)amino}-1,2-benzothiazole-1,1-dione)
- 1805465-49-9(5-(Difluoromethyl)-4-methoxy-2-nitro-3-(trifluoromethyl)pyridine)
- 1823809-82-0(2-(2-Bromo-5-chlorophenyl)butanoic acid)




